Beta-lactamase-IN-1 has been synthesized through various chemical methodologies aimed at creating effective inhibitors against different classes of beta-lactamases. The compound's design often incorporates structural features that mimic the natural substrates of these enzymes, allowing for effective binding and inhibition.
Beta-lactamase-IN-1 falls under the category of beta-lactamase inhibitors. These inhibitors can be classified based on their mechanism of action into two main types:
The synthesis of Beta-lactamase-IN-1 typically involves several steps, utilizing established organic chemistry techniques. Some common methodologies include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis of the final product.
The molecular structure of Beta-lactamase-IN-1 typically features a beta-lactam ring fused with various substituents that enhance its binding affinity for beta-lactamases. The precise structure can vary depending on the specific synthetic route taken.
Molecular modeling studies often provide insights into the three-dimensional conformation of Beta-lactamase-IN-1, aiding in understanding its interaction with target enzymes. Computational methods such as molecular docking simulations are used to predict binding affinities and identify key interactions within the active site of beta-lactamases .
Beta-lactamase-IN-1 undergoes specific chemical reactions that facilitate its inhibitory action against beta-lactamases:
The kinetics of these reactions can be studied using spectrophotometric methods to measure changes in absorbance corresponding to enzyme activity before and after inhibitor introduction .
The mechanism by which Beta-lactamase-IN-1 exerts its inhibitory effect typically involves:
Studies using kinetic assays reveal that Beta-lactamase-IN-1 demonstrates effective inhibition across various classes of beta-lactamases, including extended-spectrum and metallo-beta-lactamases .
Beta-lactamase-IN-1 is generally characterized by:
Chemical properties include:
Beta-lactamase-IN-1 has significant applications in:
The discovery of the first beta-lactamase (penicillinase) in Escherichia coli by Abraham and Chain in 1940 predated penicillin’s clinical deployment, foreshadowing a persistent challenge in antimicrobial therapy [1] [3]. By the 1960s, plasmid-encoded TEM-1 beta-lactamase emerged, hydrolyzing penicillins and early cephalosporins, and rapidly disseminated among Gram-negative pathogens. This enzyme, named after patient Temoneira, soon accounted for 90% of ampicillin resistance in E. coli [1] [6]. The 1980s witnessed the rise of extended-spectrum beta-lactamases (ESBLs), notably TEM/SHV mutants and CTX-M types, which hydrolyze third-generation cephalosporins (e.g., ceftazidime, cefotaxime) and monobactams (aztreonam) [1] [6]. Concurrently, carbapenemases like KPC (Class A) and metallo-beta-lactamases (MBLs; Class B) evolved, compromising last-resort carbapenems (e.g., imipenem) [3] [10]. This arms race underscores bacterial adaptability: over 890 unique beta-lactamases now exist, categorized molecularly (Classes A-D) or functionally (Bush groups) [6] [8].
Table 1: Key Historical Milestones in Beta-Lactamase-Mediated Resistance
Year | Event | Impact |
---|---|---|
1940 | Penicillinase identified in E. coli | First evidence of enzymatic antibiotic inactivation |
1963 | TEM-1 plasmid-encoded beta-lactamase discovered | Global spread of ampicillin/penicillin resistance |
1983 | ESBLs (e.g., TEM-3, SHV-2) detected | Resistance to advanced cephalosporins and monobactams |
1996 | KPC-1 carbapenemase reported in Klebsiella pneumoniae | Carbapenem resistance in Enterobacteriaceae |
2008 | NDM-1 metallo-beta-lactamase identified | Pan-resistance including carbapenems; rapid intercontinental transmission |
Beta-lactamases are pivotal in bacterial survival and evolution. Chromosomal enzymes (e.g., AmpC in Enterobacter) provide intrinsic resistance, while plasmid-encoded variants (e.g., CTX-M-15) enable rapid horizontal gene transfer across species [1] [6]. ESBLs and carbapenemases often reside on multi-resistance plasmids carrying genes for aminoglycoside/fluroquinolone resistance, creating pan-drug-resistant pathogens [3] [6]. For instance, K. pneumoniae carrying bla_CTX-M-15 frequently co-harbors aac(6′)-Ib (aminoglycoside resistance), complicating treatment [6].
Structurally, beta-lactamases optimize pathogenicity through:
Table 2: Structural and Functional Classification of Major Beta-Lactamase Classes
Class | Representative Enzymes | Catalytic Mechanism | Substrate Profile | Inhibition Profile |
---|---|---|---|---|
A | TEM-1, SHV-1, KPC-2 | Serine hydrolase | Penicillins, early cephalosporins (TEM-1); Carbapenems (KPC) | Inhibited by clavulanate, tazobactam (except KPC) |
B | NDM-1, IMP, VIM | Zinc-dependent hydrolase | All beta-lactams except monobactams | EDTA; Resistant to serine-based inhibitors |
C | AmpC, CMY-2 | Serine hydrolase | Cephalosporins, cephamycins | Resistant to clavulanate; inhibited by avibactam |
D | OXA-48 | Serine hydrolase | Penicillins, carbapenems (weak) | Variable inhibition by avibactam |
Beta-lactamase inhibitors (BLIs) restore the efficacy of beta-lactam antibiotics by inactivating these enzymes. First-generation BLIs (clavulanate, sulbactam, tazobactam) irreversibly acylate Class A active-site serines but are ineffective against Class B (MBLs) and many Class D enzymes [2] [3]. For example, clavulanate inhibits TEM-1 by forming a covalent enamine intermediate that blocks the catalytic pocket, yet it is hydrolyzed by OXA-48 carbapenemases [3].
Novel agents like beta-lactamase-IN-1 address these gaps. As an investigational bridged diazabicyclooctane (DBO), it inhibits both serine- and metallo-beta-lactamases through:
Table 3: Evolution of Beta-Lactamase Inhibitors and Their Targets
Generation | Inhibitors | Beta-Lactamase Targets | Limitations |
---|---|---|---|
First | Clavulanate, Sulbactam | Class A (TEM-1, SHV-1); Weak vs. Class C | Inactive against MBLs, KPC, OXA enzymes |
Second | Tazobactam | Enhanced Class A/C coverage | Limited MBL inhibition |
Third | Avibactam, Vaborbactam | Class A/C/D (including KPC) | Inactive against MBLs (e.g., NDM-1) |
Investigational | Beta-lactamase-IN-1, BLIPs | Broad-spectrum (Classes A-D); BLIPs target Class A | Preclinical development; stability challenges |
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